N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

Kinase inhibition Structure–activity relationship PLK1

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide (CAS 361172-73-8; molecular formula C₂₀H₁₉N₃O₂S; MW 365.45 g/mol) is a fully synthetic small molecule belonging to the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole class. Its structure comprises a fused thieno[3,4-c]pyrazole bicyclic core bearing an o-tolyl (2-methylphenyl) substituent at the N2 position and a 2-phenoxyacetamide side chain at the C3 position via an amide linkage.

Molecular Formula C20H19N3O2S
Molecular Weight 365.45
CAS No. 361172-73-8
Cat. No. B2809118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
CAS361172-73-8
Molecular FormulaC20H19N3O2S
Molecular Weight365.45
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C20H19N3O2S/c1-14-7-5-6-10-18(14)23-20(16-12-26-13-17(16)22-23)21-19(24)11-25-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,21,24)
InChIKeyCBNIWTWWICEETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide (CAS 361172-73-8): Compound Class, Scaffold Identity, and Procurement-Relevant Baseline Characteristics


N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide (CAS 361172-73-8; molecular formula C₂₀H₁₉N₃O₂S; MW 365.45 g/mol) is a fully synthetic small molecule belonging to the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole class [1]. Its structure comprises a fused thieno[3,4-c]pyrazole bicyclic core bearing an o-tolyl (2-methylphenyl) substituent at the N2 position and a 2-phenoxyacetamide side chain at the C3 position via an amide linkage. The thieno[3,4-c]pyrazole scaffold has been explored as a pharmacophore for autotaxin (ATX) inhibition, anti-inflammatory activity, and kinase inhibition [1][2]. This specific compound is catalogued in multiple screening-compound repositories and is supplied as a research-grade chemical (typical purity ≥95%) for in vitro and in vivo preclinical investigation . It is not an approved drug substance; its procurement is exclusively directed at academic and industrial drug discovery programs, pharmacological tool studies, and structure–activity relationship (SAR) exploration within the thienopyrazole chemical space.

Why N-[2-(2-Methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide Cannot Be Replaced by Generic Thienopyrazole Analogs in Research Procurement


Within the 2,6-dihydro-4H-thieno[3,4-c]pyrazole chemotype, substitution at the N2 and C3 positions exerts a non-linear and often non-additive influence on target engagement, selectivity, and physicochemical properties [1]. The presence of an o-tolyl (2-methylphenyl) group at N2—as opposed to phenyl, 4-methoxyphenyl, tert-butyl, or hydrogen substituents found in close analogs—introduces distinct steric and electronic effects that modulate the dihedral angle between the pyrazole ring and the N-aryl substituent, thereby altering the three-dimensional presentation of the C3 amide pharmacophore [1][2]. Furthermore, the 2-phenoxyacetamide moiety at C3 contributes an ether oxygen capable of acting as a hydrogen-bond acceptor, an aromatic ring for π-stacking or hydrophobic interactions, and an amide NH as a hydrogen-bond donor, creating a pharmacophoric fingerprint that is absent in analogs bearing simple alkylamides (e.g., propanamide, pivalamide) or benzamides at the same position [2]. Screening data from BindingDB demonstrates that even a minor C3 substitution change—replacing 2-phenoxyacetamide with propanamide while retaining the N2 o-tolyl group—results in a functionally inert compound (PLK1 IC₅₀ > 50,000 nM), underscoring that activity within this scaffold is exquisitely sensitive to the exact combination and identity of substituents [3]. Consequently, procurement officers and scientific leads cannot assume functional interchangeability among N2-aryl/C3-amide thieno[3,4-c]pyrazole congeners; each analog must be treated as a distinct chemical entity with its own biological signature.

Quantitative Evidence Guide: Differentiating N-[2-(2-Methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide (CAS 361172-73-8) from Its Closest Structural Analogs


Structural Differentiation at C3: 2-Phenoxyacetamide vs. Propanamide – Impact on Kinase Target Engagement

The closest structurally characterized analog with publicly available quantitative target-engagement data is N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide, which shares the identical N2 o-tolyl-thieno[3,4-c]pyrazole core but replaces the C3 2-phenoxyacetamide moiety with a simple propanamide group [1]. In high-throughput screening assays deposited in PubChem BioAssay (AID 1383 and AID 1408), the propanamide analog exhibited an IC₅₀ exceeding 50,000 nM against both serine/threonine-protein kinase PLK1 and protein kinase D1 (PKD1), indicating no meaningful inhibitory activity [1]. This establishes a baseline: the N2 o-tolyl substitution alone is insufficient to confer kinase engagement; the C3 2-phenoxyacetamide moiety is a critical pharmacophoric determinant. Although direct IC₅₀ data for the target compound (CAS 361172-73-8) against PLK1/PKD1 have not been published, the presence of the extended 2-phenoxyacetamide chain, which introduces additional hydrogen-bond acceptor (ether oxygen), hydrogen-bond donor (amide NH), and aromatic π-stacking functionality, predicts a substantially different target-interaction profile compared to the inert propanamide analog [2].

Kinase inhibition Structure–activity relationship PLK1 PKD1 Thienopyrazole SAR

N2 Substituent Differentiation: o-Tolyl vs. tert-Butyl and 4-Methoxyphenyl – Physicochemical and Predicted Pharmacokinetic Divergence

Among the commercially available 2-phenoxyacetamide-bearing thieno[3,4-c]pyrazole analogs, three N2 substituent variants are documented in vendor catalogs: o-tolyl (target compound, MW 365.45, molecular formula C₂₀H₁₉N₃O₂S), tert-butyl (MW ~345.4, C₁₈H₂₃N₃O₂S), and 4-methoxyphenyl (MW ~381.5, C₂₀H₁₉N₃O₃S) . The o-tolyl substituent confers a calculated XLogP of approximately 3.5–4.0, versus ~3.0–3.5 for the 4-methoxyphenyl analog and ~2.8–3.2 for the tert-butyl analog, based on the scaffold's physicochemical trend reported in the autotaxin inhibitor SAR literature [1]. This moderate lipophilicity positions the target compound in a favorable range for membrane permeability while avoiding the excessive lipophilicity (XLogP > 5) associated with promiscuous binding and poor solubility. Additionally, the ortho-methyl group on the N2 phenyl ring introduces steric hindrance that restricts rotation about the N–aryl bond, potentially locking the 2-phenoxyacetamide pharmacophore into a more defined conformational space compared to the freely rotating tert-butyl or unsubstituted phenyl analogs [1]. The o-tolyl group also eliminates the metabolic liability of the para-methoxy substituent (O-demethylation) present in the 4-methoxyphenyl congener.

Physicochemical profiling Lipophilicity Drug-likeness Thienopyrazole analog comparison Lead optimization

Scaffold-Level Biological Activity: Thieno[3,4-c]pyrazole as a Privileged Autotaxin Inhibitory Chemotype with Quantified Potency Range

The 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole scaffold has been validated as a bona fide autotaxin (ATX) inhibitory chemotype through systematic SAR and lead optimization campaigns [1]. In the most comprehensive published series (Katsamakas et al., Eur J Med Chem 2023), 2-substituted thieno[3,4-c]pyrazole-1-substituted amide derivatives achieved ATX inhibitory IC₅₀ values in the range of 0.9–2.0 μM for the most potent compounds, with the best derivative exhibiting an IC₅₀ of 0.33 μM against the nucleotide phosphodiesterase activity of ATX [1]. The series also demonstrated functional cellular activity by inhibiting cell migration, and molecular docking studies confirmed occupancy of the ATX catalytic pocket by the thieno[3,4-c]pyrazole core [1]. The target compound (CAS 361172-73-8), bearing both the thieno[3,4-c]pyrazole scaffold and a 2-phenoxyacetamide C3 substituent, maps onto the general pharmacophore described in this SAR series, although its specific ATX IC₅₀ has not been reported. A 2023 European patent (EP4175633A1) further claims thieno[3,4-c]pyrazol-3-yl acetamides as ATX inhibitors for the treatment of pulmonary fibrosis, renal fibrosis, and cancer, establishing industrial precedent for this scaffold class [2]. By contrast, the thieno[3,4-c]pyrazole core has also demonstrated anti-inflammatory and analgesic activities (Menozzi et al., 1992) with the 4-fluorophenyl derivative exhibiting in vivo efficacy comparable to acetylsalicylic acid in rodent models [3], indicating multi-target potential.

Autotaxin inhibition Lysophosphatidic acid Fibrosis Cancer Thienopyrazole pharmacophore

Pharmacophore Completeness: The 2-Phenoxyacetamide Moiety as a Multi-Feature Binding Element Absent in Alkylamide and Benzamide Analogs

A pharmacophore-level comparison reveals that the target compound's 2-phenoxyacetamide moiety at C3 provides a unique combination of binding features not simultaneously present in any single close analog. The phenoxyacetamide group contributes: (i) an ether oxygen (hydrogen-bond acceptor), (ii) an amide carbonyl (hydrogen-bond acceptor), (iii) an amide NH (hydrogen-bond donor), and (iv) a terminal phenyl ring capable of π–π stacking or hydrophobic interactions [1]. In contrast, the propanamide analog (BindingDB BDBM32335) offers only two hydrogen-bond acceptors (amide carbonyl) and one donor (amide NH) with a short ethyl chain, lacking both the ether oxygen and the aromatic ring [2]. The tert-butyl-phenoxyacetamide analog retains the phenoxyacetamide features but replaces the N2 o-tolyl with a smaller, non-aromatic tert-butyl group, eliminating the potential for N2-directed π-interactions . The 4-methoxyphenyl analog adds a distal hydrogen-bond acceptor (methoxy oxygen) but at the cost of metabolic vulnerability . This pharmacophoric analysis is consistent with the broader observation that 2-phenoxyacetamides have emerged as productive chemotypes across multiple target classes, including BCR-ABL1 kinase (IC₅₀ = 0.98 μM for lead compound 10m), α-glucosidase (IC₅₀ = 2.11 μM), and monoamine oxidases A/B (IC₅₀ = 0.018–0.07 μM) [3][4][5], supporting the general ligand-efficiency of this functional group.

Pharmacophore modeling Hydrogen bonding π-Stacking Thienopyrazole SAR Medicinal chemistry

Recommended Application Scenarios for N-[2-(2-Methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide (CAS 361172-73-8) Based on Quantitative Differentiation Evidence


Autotaxin (ATX) Inhibitor Lead Discovery and SAR Expansion within the Thieno[3,4-c]pyrazole Chemotype

The thieno[3,4-c]pyrazole scaffold is a validated ATX inhibitory chemotype with demonstrated IC₅₀ values in the 0.9–2.0 μM range for optimized analogs [1]. CAS 361172-73-8, bearing an N2 o-tolyl and C3 2-phenoxyacetamide substitution pattern, represents a specific vector combination not explicitly profiled in the published Katsamakas et al. (2023) SAR series but fully consistent with its pharmacophore model. Procurement of this compound supports: (i) head-to-head ATX enzymatic profiling to establish its IC₅₀ position relative to the published 0.33–2.0 μM range; (ii) exploration of the o-tolyl conformational constraint effect on ATX binding pocket complementarity; and (iii) comparison with the N2-phenyl and N2-tert-butyl analogs to delineate the contribution of ortho-methyl substitution to potency and selectivity [1][2]. The European patent EP4175633A1 further provides industrial precedent and a freedom-to-operate landscape for ATX-targeted thieno[3,4-c]pyrazol-3-yl acetamides in fibrotic and oncologic indications [2].

Kinase Selectivity Profiling: Evaluating the 2-Phenoxyacetamide Pharmacophore as a Specificity Determinant vs. Inert Alkylamide Congeners

The propanamide analog (BindingDB BDBM32335) is essentially inactive against PLK1 and PKD1 (IC₅₀ > 50,000 nM) [3]. This establishes the N2 o-tolyl-thieno[3,4-c]pyrazole core as a functionally silent scaffold in isolation. Procurement of CAS 361172-73-8 for parallel kinase panel screening against the propanamide analog allows direct quantification of the biochemical value added by the 2-phenoxyacetamide C3 substituent. Any observed kinase inhibitory activity in the target compound can be unambiguously attributed to the 2-phenoxyacetamide moiety, making this compound an ideal chemical probe for deconvoluting structure–activity relationships and validating the pharmacophoric contribution of the ether-linked aromatic ring and extended amide chain [3].

Physicochemical and Metabolic Stability Optimization: o-Tolyl as a Balanced Lipophilicity and Conformational Control Element

For drug discovery programs requiring intermediate lipophilicity (estimated XLogP ~3.5–4.0) with conformational constraint at the N2 position, CAS 361172-73-8 offers a differentiated profile relative to the more lipophilic tert-butyl analog (XLogP ~2.8–3.2 but lacking aromatic N2 interactions) and the metabolically vulnerable 4-methoxyphenyl analog (O-demethylation liability) . Comparative metabolic stability assays (e.g., human liver microsomes, hepatocyte intrinsic clearance) across these three N2 variants, coupled with parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability measurements, can directly quantify the advantage of the o-tolyl substitution in balancing passive permeability against oxidative metabolism, informing lead optimization decisions [4].

Chemical Biology Tool Compound for Phenoxyacetamide Pharmacophore Validation Across Target Classes

The 2-phenoxyacetamide functional group has demonstrated productive target engagement across structurally diverse protein families, including BCR-ABL1 kinase (IC₅₀ = 0.98 μM), α-glucosidase (IC₅₀ = 2.11 μM), and monoamine oxidases (IC₅₀ = 0.018–0.07 μM) [5][6][7]. CAS 361172-73-8, as a thieno[3,4-c]pyrazole-fused 2-phenoxyacetamide, provides a unique chemotype for exploring whether the phenoxyacetamide pharmacophore retains its binding proficiency when presented on a constrained bicyclic scaffold. Procurement enables broad-panel biochemical profiling (kinase panels, epigenetic targets, metabolic enzymes) to map the target landscape accessible to this specific scaffold–pharmacophore combination, generating novel chemical biology starting points beyond the ATX and kinase hypotheses [1][5].

Quote Request

Request a Quote for N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.